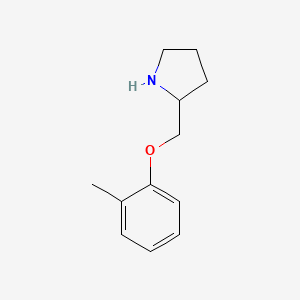

2-((O-tolyloxy)methyl)pyrrolidine

Description

Significance of Nitrogen Heterocycles in Organic Chemistry

Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These compounds are fundamental to organic chemistry and are ubiquitous in nature, playing a critical role in numerous biological processes. numberanalytics.comijcaonline.org Their importance is underscored by their presence in a wide range of biologically active molecules, including nucleic acids, vitamins, antibiotics, and hormones. ijcaonline.orgrsc.org

The versatility of nitrogen heterocycles stems from their diverse chemical reactivity and structural adaptability. numberanalytics.com They can participate in a variety of chemical reactions and can be modified to create a vast library of derivatives with distinct properties. numberanalytics.com This has led to their widespread use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials like polymers and dyes. numberanalytics.commsesupplies.comopenmedicinalchemistryjournal.com In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle. msesupplies.comopenmedicinalchemistryjournal.com

Overview of Pyrrolidine (B122466) as a Privileged Scaffold in Drug Discovery

Within the broad class of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated heterocycle, holds a special status as a "privileged scaffold" in drug discovery. researchgate.netufrj.br This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. The pyrrolidine nucleus is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov

The utility of the pyrrolidine scaffold is evident in its presence in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, as well as in a variety of synthetic drugs like procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are also derivatives of pyrrolidine, further highlighting its biological relevance. wikipedia.org The interest in this scaffold is driven by its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of a molecule, and provide increased three-dimensional coverage. researchgate.netdntb.gov.uanih.gov

Structural Versatility and Three-Dimensional Characteristics of Pyrrolidine Moieties

A key advantage of the pyrrolidine scaffold lies in its structural flexibility and three-dimensional (3D) nature. researchgate.net Unlike its aromatic counterpart, pyrrole, the saturated pyrrolidine ring is non-planar and can adopt various conformations, a phenomenon known as "pseudorotation". researchgate.netnih.gov This inherent flexibility allows for a more comprehensive exploration of the three-dimensional space of a molecule, which is a critical aspect of modern drug design. nih.govresearchgate.netresearchgate.net

The puckering of the pyrrolidine ring can be controlled by the strategic placement of substituents, allowing chemists to fine-tune the molecule's shape and, consequently, its interaction with biological targets. nih.gov The presence of up to four stereogenic carbon atoms in the pyrrolidine ring can lead to a significant number of stereoisomers, each potentially exhibiting a different biological profile. researchgate.netdntb.gov.uanih.gov This stereochemical diversity provides a powerful tool for developing highly specific and potent therapeutic agents.

Contextualizing 2-((O-tolyloxy)methyl)pyrrolidine within Advanced Pyrrolidine Chemistry

The compound this compound represents a specific example within the vast and complex field of pyrrolidine chemistry. Its structure incorporates the core pyrrolidine ring, substituted at the 2-position with a methyl group linked to an o-tolyloxy group. This particular substitution pattern introduces specific steric and electronic features that can influence its chemical properties and potential applications.

The synthesis of substituted pyrrolidines, such as this compound, is an active area of research. nih.govgoogle.com The development of efficient and stereoselective synthetic methods is crucial for accessing novel derivatives with desired biological activities. nih.gov The study of such compounds contributes to a deeper understanding of structure-activity relationships and aids in the rational design of new molecules with tailored properties. For instance, research on related N-methyl-2-pyrrolidone (NMP) has highlighted its utility as a powerful solubilizing agent and penetration enhancer in pharmaceutical formulations. nih.govscispace.comresearchgate.netresearchgate.net While distinct from this compound, the extensive research on NMP and other pyrrolidinone derivatives provides a valuable framework for understanding the potential roles of substituted pyrrolidines in various applications. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

883547-99-7 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-[(2-methylphenoxy)methyl]pyrrolidine |

InChI |

InChI=1S/C12H17NO/c1-10-5-2-3-7-12(10)14-9-11-6-4-8-13-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 |

InChI Key |

HCSMFAWBFQFVBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCC2CCCN2 |

Origin of Product |

United States |

Advanced Applications in Organic Synthesis

2-((O-tolyloxy)methyl)pyrrolidine as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide a reaction to produce a single enantiomer of a product. wikipedia.org The inherent chirality of the auxiliary creates a diastereomeric intermediate that allows for stereochemical control. Based on its structure, which contains a stereogenic center at the C2 position of the pyrrolidine (B122466) ring, this compound possesses the necessary attributes to function as a chiral auxiliary.

The primary function of a chiral auxiliary is to exert effective stereocontrol by creating a biased steric or electronic environment. In pyrrolidine-based auxiliaries, the substituent at the C2 position plays a crucial role in directing the approach of incoming reagents to one face of the molecule over the other. wikipedia.orgyoutube.com For this compound, the bulky o-tolyloxy-methyl group would be expected to effectively shield one face of a reactive intermediate, such as an enolate or enamine derived from the substrate to which it is attached. This steric hindrance forces the electrophile to attack from the less hindered side, leading to a high degree of stereoselectivity in the newly formed stereocenter.

Chiral auxiliaries are widely employed in various diastereoselective reactions, including alkylations, aldol (B89426) reactions, and conjugate additions. wikipedia.org For example, when an achiral ketone or carboxylic acid is converted into a chiral amide using a pyrrolidine-based auxiliary, subsequent enolate formation and reaction with an electrophile proceed with high diastereoselectivity. The auxiliary can then be cleaved and recovered, yielding an enantiomerically enriched product.

While specific experimental data for this compound in this context is not prominently available, its structure is well-suited for such applications. After being coupled to a substrate, it would create a chiral environment, enabling diastereoselective transformations. The efficiency and the specific diastereomer favored would depend on the precise reaction conditions and the nature of the reactants involved.

Table 1: Examples of Diastereoselective Reactions Using Chiral Auxiliaries

| Reaction Type | Auxiliary Type | Typical Substrate | Result |

| Alkylation | Oxazolidinone | Carboxylic Acid Derivative | α-Alkylated Acid |

| Aldol Reaction | Camphorsultam | Acyl Fragment | β-Hydroxy Carbonyl |

| Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate Ester | anti Adduct |

| Conjugate Addition | SAMP/RAMP Hydrazone | Aldehyde/Ketone | γ-Substituted Carbonyl |

This table shows common examples of reactions where chiral auxiliaries are used to achieve high diastereoselectivity. The principles are applicable to potential uses of pyrrolidine-based auxiliaries.

Catalytic Roles of Pyrrolidine Derivatives

Pyrrolidine derivatives are among the most powerful and versatile catalysts in modern organic synthesis, particularly in the field of asymmetric organocatalysis. nih.govmdpi.com Their catalytic activity stems from the secondary amine functionality held within a rigid five-membered ring.

The field of asymmetric organocatalysis was significantly advanced by the use of proline and its derivatives. nih.gov The secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine or, in the presence of an α,β-unsaturated system, an electrophilic iminium ion. This activation mode allows for a wide range of enantioselective transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. nih.govresearchgate.net

This compound contains the key secondary amine required for this type of catalysis. The substituent at the C2 position provides a chiral environment around the catalytic site, which is essential for inducing enantioselectivity in the product. The steric and electronic properties of the o-tolyloxy-methyl group would influence the catalyst's reactivity and the stereochemical outcome of the reaction.

The nitrogen atom of the pyrrolidine ring can also act as a Lewis base, coordinating to a transition metal to form a chiral catalyst complex. nih.govmdpi.com These pyrrolidine-based ligands are instrumental in a multitude of metal-catalyzed reactions, including asymmetric hydrogenations, cross-coupling reactions, and C-H aminations. nih.govnih.gov The chirality of the pyrrolidine backbone is transferred to the product via the rigid, well-defined geometry of the metal-ligand complex. For instance, rhodium and iridium complexes with chiral pyrrolidine-containing phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of olefins. nih.gov

This compound could serve as a bidentate or monodentate ligand in such reactions. The pyrrolidinyl nitrogen could coordinate to a metal center, and the ether oxygen of the o-tolyloxy-methyl group could potentially act as a second coordinating atom, forming a stable chelate ring. This coordination would create a chiral pocket around the metal, enabling enantioselective catalysis.

Table 2: Catalytic Applications of the Pyrrolidine Framework

| Catalysis Type | Activation Mode | Key Functional Group | Example Reactions |

| Organocatalysis | Enamine/Iminium Ion Formation | Secondary Amine | Aldol, Michael Addition, Mannich |

| Metal Catalysis | Ligand-Metal Coordination | Nitrogen Atom | Asymmetric Hydrogenation, Heck Reaction |

Application as a Scaffold in Multi-component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netrug.nl The pyrrolidine scaffold is a frequent target in MCRs due to its prevalence in biologically active molecules. researchgate.net

Pyrrolidine derivatives can also be used as one of the starting components in an MCR. The secondary amine of this compound, for example, could participate in a Mannich-type reaction, reacting with an aldehyde and a carbon nucleophile to form a new, more complex amine. Similarly, it could be a component in a Ugi or Passerini reaction if used in conjunction with other appropriate functional groups. rug.nl The use of a chiral pyrrolidine derivative like this compound in an MCR provides a straightforward route to creating complex, stereochemically-defined molecules in a highly efficient manner. nih.gov

Structure Activity Relationship Sar Studies and Biological Relevance

Elucidation of Structure-Activity Relationships for Pyrrolidine (B122466) Derivatives

The biological activity of pyrrolidine derivatives is profoundly influenced by their three-dimensional arrangement and the nature of their substituents. nih.gov Inductive and stereoelectronic factors govern the puckering of the pyrrolidine ring, which in turn dictates its pharmacological efficacy. nih.gov

The stereochemistry of the pyrrolidine ring is a critical determinant of its biological profile. nih.gov The presence of up to four stereogenic carbons allows for a multitude of stereoisomers, each potentially interacting differently with chiral biological targets like proteins. nih.govnih.gov The spatial orientation of substituents can lead to distinct binding modes, resulting in varied biological outcomes. nih.govnih.gov

For instance, in the development of kinase inhibitors, enantiopure hydroxyl-functionalized pyrrolidine derivatives have demonstrated selectivity for specific casein kinase 1 (CK1) isoforms. nih.gov Similarly, studies on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib revealed that modifications to the stereochemistry had significant effects on their inhibitory properties. nih.govmdpi.com The introduction of quaternary stereogenic centers into the pyrrolidine scaffold has also been explored as a strategy to generate novel bioactivities, with one such compound identified as a potent antiproliferation agent. researchgate.net The presence of these complex stereocenters was found to be crucial for its anticancer efficacy. researchgate.net

The conformation of the pyrrolidine ring can be significantly influenced by the introduction of substituents like fluorine. beilstein-journals.org This can enhance the conformational stability of peptides and proteins containing these modified pyrrolidine residues. beilstein-journals.org

The nature and position of substituents on the pyrrolidine scaffold are pivotal in defining the biological activity and target selectivity of its derivatives. SAR studies across various classes of pyrrolidine compounds consistently demonstrate that even minor modifications can lead to substantial changes in potency and efficacy.

In a series of neuraminidase inhibitors derived from 4-hydroxy-L-proline, the introduction of different side chains at various positions on the pyrrolidine ring led to a range of inhibitory activities against the influenza A (H3N2) neuraminidase. nih.gov Five compounds within this series showed good potency, highlighting the importance of specific substituent patterns for effective enzyme inhibition. nih.gov

Similarly, in the development of inhibitors for the ST2 receptor, modifications to a 1-(furan-2-ylmethyl)pyrrolidine-based scaffold revealed key SAR insights. nih.gov Keeping an ortho-nitro group on one ring while varying substituents on another phenyl ring showed that groups like dimethyl amine, pyrrolidine, piperidine, or a methyl ester at the 4-position improved activity by 2- to 3-fold. nih.gov In contrast, a carboxylic acid group at the same position led to reduced activity. nih.gov

For inhibitors of SLACK potassium channels based on a 2-aryloxy-N-(pyrimidin-5-yl)acetamide scaffold, the substitution pattern on the aryl ring was critical. mdpi.com Chloro substitution at the 2- and 4-positions of the phenyl ring resulted in improved potency, while methyl and methoxy (B1213986) analogs did not show superior activity. mdpi.com

The following table summarizes the impact of substituent changes on the biological activity of various pyrrolidine scaffolds:

| Scaffold/Target | Favorable Substituents | Unfavorable Substituents | Reference |

| 1-(Furan-2-ylmethyl)pyrrolidine / ST2 Receptor | 4-dimethyl amine, 4-pyrrolidine, 4-piperidine, 4-methyl ester on B ring | 4-carboxylic acid on B ring | nih.gov |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide / SLACK Channels | 2-chloro, 4-chloro, 4-trifluoromethyl on phenyl ring | Methyl, methoxy, pentafluorosulfanyl groups on phenyl ring | mdpi.com |

| Pyrrolidine Pentamine / Aminoglycoside 6'-N-acetyltransferase | S-phenyl at R1 position | Truncations of the molecule | nih.govmdpi.com |

Biological Activities in Research Contexts

The versatile pyrrolidine scaffold has been incorporated into molecules targeting a wide array of biological systems, leading to investigations into their potential as enzyme inhibitors, receptor ligands, and anti-biofilm agents.

Bacterial enoyl-acyl carrier protein reductase (ENR), an essential enzyme in fatty acid biosynthesis, is a validated target for antibacterial drug discovery. nih.govwikipedia.org The structure of bacterial ENR is distinct from its mammalian counterpart, offering an opportunity for selective inhibition. nih.govwikipedia.org The catalytic mechanism involves a hydride attack from a cofactor like NADH on the substrate, stabilized by key amino acid residues such as tyrosine and lysine. ebi.ac.uk

While direct studies on 2-((o-tolyloxy)methyl)pyrrolidine as an ENR inhibitor are not prominent in the available literature, the broader class of pyrrolidine derivatives has been investigated for the inhibition of various enzymes. For instance, pyrrolidine derivatives have been synthesized and evaluated as inhibitors of neuraminidase, an enzyme crucial for the influenza virus. nih.gov Another study focused on pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for bacterial resistance to amikacin. nih.govmdpi.com

The following table details pyrrolidine derivatives investigated as enzyme inhibitors:

| Enzyme Target | Pyrrolidine Scaffold | Key Findings | Reference |

| Neuraminidase (Influenza A) | Derivatives of 4-hydroxy-L-proline | Several compounds showed potent inhibitory activity (IC50 = 1.56-2.71 microM). | nih.gov |

| Aminoglycoside 6'-N-acetyltransferase type Ib | Pyrrolidine pentamine | Modifications at R3, R4, and R5 positions showed potential for optimization. | nih.govmdpi.com |

| Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide derivatives | Certain derivatives exhibited significant anti-inflammatory and analgesic effects. | researchgate.netnih.gov |

The pyrrolidine ring is a common structural motif in ligands for various receptors. nih.gov Its conformational flexibility and the ability to introduce diverse substituents allow for the design of potent and selective receptor agonists and antagonists. nih.gov

For example, pyrrolidine-based scaffolds have been designed and synthesized as ligands for ionotropic glutamate (B1630785) receptors (iGluRs), based on the structure of the natural antagonist (-)-kaitocephalin. nih.gov In another study, a novel pyrrolidinyl-substituted pyranopiperazine scaffold was developed and characterized for its activity at the kappa opioid receptor. acs.org SAR studies on this scaffold revealed that a 3,4-dichloro substitution on a phenyl acetamide (B32628) group was critical for optimal binding potency, and a pyrrolidine-substituted tetrahydropyran (B127337) ring was optimal for potency. acs.org The pyrrolidine nitrogen in these compounds was found to form a key salt bridge interaction with an aspartate residue in the receptor. acs.org

The versatility of the pyrrolidine scaffold is further exemplified by its presence in nicotine (B1678760), which acts as an agonist at most nicotinic acetylcholine (B1216132) receptors. wikipedia.orgwikipedia.org

Bacterial biofilms present a significant challenge due to their inherent resistance to antimicrobial agents. nih.gov The development of compounds that can inhibit biofilm formation is a crucial area of research. Dihydro-pyrrol-2-one (DPO) derivatives, which share a core heterocyclic structure, have been investigated for their anti-biofilm properties. nih.gov

In a study focusing on Pseudomonas aeruginosa, a series of DPO derivatives were synthesized and evaluated. nih.gov Several of these compounds exhibited significant inhibition of biofilm formation at a concentration of 50 μg/mL. nih.gov The proposed mechanism of action involves the inhibition of mannitol (B672) dehydrogenase (MDH) and interaction with extracellular DNA (eDNA), both of which are important components of the biofilm matrix. nih.gov

Another study explored a library of 2,3-pyrrolidinedione analogues for their activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) biofilms. nih.gov These compounds were found to possess anti-biofilm properties, making them interesting scaffolds for further development. nih.gov

Design of Pyrrolidine-Based Scaffolds for Drug Discovery Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prominent structural motif in a multitude of natural products, pharmacologically active agents, and FDA-approved drugs. nih.govfrontiersin.org Its prevalence in medicinal chemistry stems from its unique structural and physicochemical properties, which make it an attractive scaffold for the design and development of new drug candidates. frontiersin.org The saturated, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, a crucial feature for effective interaction with biological targets. nih.govresearchgate.net

The design of pyrrolidine-based scaffolds is a key strategy in drug discovery, offering a framework that can be readily modified to optimize biological activity. frontiersin.org The molecular complexity and diversity achievable with the pyrrolidine core enable chemists to conduct extensive structure-activity relationship (SAR) studies. frontiersin.org These studies are essential for refining the properties of lead compounds to enhance efficacy and selectivity. The versatility of the pyrrolidine scaffold is demonstrated by its presence in drugs targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov The strategic incorporation of the pyrrolidine moiety can improve a molecule's aqueous solubility and other key physicochemical properties that are important for its function as a drug.

Researchers have successfully incorporated the pyrrolidine scaffold into various hybrid molecules to create novel therapeutic agents. For instance, pyrrolidine-oxadiazoles have been designed as potential new anthelmintic drugs. frontiersin.org Furthermore, SAR studies on pyrrolidine pentamine derivatives have been conducted to develop inhibitors for enzymes that confer antibiotic resistance, highlighting the scaffold's importance in addressing this critical public health issue. mdpi.com

Exploration of Pharmacophore Space

A pharmacophore is defined as the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The ability of the pyrrolidine scaffold to efficiently explore the pharmacophore space is a primary reason for its widespread use in drug discovery. nih.govresearchgate.net The sp³-hybridization of the carbon atoms in the pyrrolidine ring allows for substituents to be placed in well-defined spatial orientations, which is critical for precise interaction with the binding sites of target proteins. nih.govresearchgate.net

The pyrrolidine ring itself can act as a key pharmacophoric element. frontiersin.org The nitrogen atom can serve as a hydrogen bond acceptor, and when protonated, the N-H group can act as a hydrogen bond donor. This dual functionality enhances the potential for interactions with biological targets. Medicinal chemists can systematically modify the substitution pattern on the pyrrolidine ring to explore the pharmacophore space and identify the optimal arrangement of functional groups for a desired biological effect. nih.govnih.gov

The development of 3D pharmacophore models is a powerful computational tool in drug design. preprints.org For pyrrolidine-based compounds, these models can be generated based on a set of known active ligands (ligand-based) or from the crystal structure of the target protein (structure-based). preprints.org These models guide the synthesis of new derivatives with an improved ability to fit the pharmacophoric requirements of the target, ultimately leading to more potent and selective drug candidates. preprints.org

Three-Dimensional (3D) Coverage and Pseudorotation Effects in Molecular Design

The non-planar nature of the pyrrolidine ring provides significant three-dimensional (3D) coverage, a highly desirable characteristic in modern drug design. nih.govresearchgate.net Unlike flat, aromatic rings, the puckered conformation of the pyrrolidine ring allows for the precise positioning of substituents in 3D space, leading to enhanced binding affinity and selectivity for the target protein. nih.gov This increased 3D character is a key advantage of using saturated scaffolds like pyrrolidine in the design of novel drugs. nih.gov

A unique feature of the five-membered pyrrolidine ring is its conformational flexibility, which is described by the phenomenon of pseudorotation. nih.govrsc.org Pseudorotation is a type of conformational change where the ring appears to rotate, although no actual bond rotation occurs. Instead, the pucker of the ring moves around the ring in a wave-like motion. rsc.org This process allows the pyrrolidine ring to adopt a variety of low-energy conformations, such as the "envelope" and "twist" forms. rsc.org

The specific conformation adopted by the pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov This allows medicinal chemists to control the ring's puckering through inductive and stereoelectronic effects, thereby "locking" it into a specific conformation that is optimal for binding to a biological target. nih.gov Quantum chemical calculations and spectroscopic studies have been used to investigate the energy differences between various conformers and the energy barriers to pseudorotation. rsc.org This detailed understanding of the conformational landscape of the pyrrolidine ring is invaluable for the rational design of molecules with specific 3D structures and, consequently, desired biological activities. nih.govrsc.org

Theoretical and Computational Chemistry of 2 O Tolyloxy Methyl Pyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding a molecule at its most basic level—the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For novel molecules like 2-((O-tolyloxy)methyl)pyrrolidine, such calculations provide a foundational dataset of its intrinsic chemical and physical characteristics. nih.gov

Any non-rigid molecule can exist in a variety of three-dimensional shapes, or conformations, which often have different energies. Conformational analysis is the study of these different arrangements and their relative stabilities. For this compound, which possesses a flexible pyrrolidine (B122466) ring and multiple rotatable single bonds, identifying the most stable, low-energy conformations is critical, as this often corresponds to the bioactive conformation when it interacts with a biological target.

Computational protocols, often employing a combination of force fields and more accurate quantum mechanics (QM) methods like Density Functional Theory (DFT), are used to systematically explore the conformational space. nih.gov An initial, rapid search using molecular mechanics can identify a broad range of possible conformations. The most promising candidates are then subjected to geometry optimization with a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-311G+(2d,p)), to obtain accurate structures and relative energies. nih.gov This process allows for the creation of a potential energy surface, identifying global and local energy minima that represent the most likely shapes the molecule will adopt.

Once the stable conformations are identified, quantum chemical calculations can be used to probe their electronic structure. This reveals critical information about the molecule's reactivity and potential for intermolecular interactions. Key properties investigated include:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface. It highlights electron-rich (nucleophilic) regions, often colored red, and electron-poor (electrophilic) regions, colored blue. This map is invaluable for predicting how the molecule will interact with other molecules, including protein binding sites.

Partial Atomic Charges: These calculations assign a numerical charge to each atom in the molecule, quantifying the local electron density. This data is crucial for understanding polar interactions, such as hydrogen bonding.

Molecular Modeling and Docking Studies for Pyrrolidine Derivatives

While specific docking studies on this compound are not available, the broader class of pyrrolidine derivatives has been the subject of extensive molecular modeling research to explore their potential as therapeutic agents. nih.govnih.govrsc.orgresearchgate.net These studies provide a clear blueprint for how this compound and its analogues could be investigated as inhibitors of various protein targets. Molecular modeling serves to understand biological observations and identify the key parameters driving these activities. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov This method is central to drug discovery for predicting binding affinity and understanding the structural basis of molecular recognition. nih.gov Studies on various pyrrolidine derivatives have successfully used docking to identify key interactions that govern their inhibitory activity.

For instance, docking studies of pyrrolidine derivatives as influenza neuraminidase inhibitors revealed that interactions with residues Trp178, Arg371, and Tyr406 in the active site were crucial for binding. nih.gov Similarly, in the development of pyrrolidin-2-one derivatives as acetylcholinesterase (AChE) inhibitors, docking was used to predict binding affinities, with some designed compounds showing higher docking scores than the reference drug Donepezil. researchgate.net These studies demonstrate that hydrogen bonds and electrostatic factors are often the primary forces influencing the interactions between pyrrolidine derivatives and their target proteins. nih.gov The insights gained from docking provide a detailed, atom-level understanding of the binding mode, which is essential for further optimization.

| Pyrrolidine Derivative Class | Protein Target | Top Docking Score | Reference Compound Score | Key Interacting Residues |

|---|---|---|---|---|

| Pyrrolidin-2-one derivatives researchgate.net | Acetylcholinesterase (AChE) | -18.59 | -17.257 (Donepezil) | Not specified |

| Spiro[pyrrolidin-3,2-oxindoles] scispace.com | MDM2 | -9.4 kcal/mol | -8.2 kcal/mol (Nutlin-3) | Not specified |

| General Pyrrolidine derivatives nih.gov | Influenza Neuraminidase (NA) | Not specified | Not specified | Trp178, Arg371, Tyr406 |

The ultimate goal of molecular modeling in drug discovery is the rational design of new molecules with improved properties. nih.gov This is often achieved using Quantitative Structure-Activity Relationship (QSAR) models in conjunction with docking results. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) generate models that correlate the 3D structural features of molecules with their biological activity. nih.govtandfonline.com

These models produce contour maps that indicate regions where modifications to the molecular structure would be favorable or unfavorable for activity. For example, a CoMSIA map might show that adding a bulky group in one region or a hydrogen bond donor in another would enhance binding affinity. tandfonline.com Based on the results from such models, new pyrrolidine derivatives have been designed with predicted inhibitory activities greater than the initial lead compounds. nih.govscispace.comtandfonline.com Subsequent ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicity) predictions can then be run on these newly designed compounds to ensure they possess drug-like pharmacokinetic properties, such as good oral bioavailability and low toxicity. nih.govtandfonline.com

| Model | Target | Q² (Cross-validated R²) | R² (Non-validated R²) | R²pred (External Validation) |

|---|---|---|---|---|

| CoMFA nih.gov | Mcl-1 Inhibitors | 0.689 | 0.999 | 0.986 |

| CoMSIA nih.gov | Mcl-1 Inhibitors | 0.614 | 0.923 | 0.815 |

| HQSAR nih.gov | Mcl-1 Inhibitors | 0.603 | 0.662 | 0.743 |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates and calculate the activation energy barriers for each step. This provides a level of detail that is often inaccessible through experimental methods alone.

A pertinent example is the computational study of the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin. rsc.orgnih.govresearchgate.net This complex, one-pot reaction involves several stages: a Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. nih.govresearchgate.net Using quantum chemical modeling (DFT and MP2), researchers elucidated the entire reaction mechanism. nih.gov

The study calculated the energy barriers for each critical step. For example, the initial Michael addition was found to have a relatively low energy barrier, while a subsequent proton transfer step was significantly higher. rsc.orgnih.gov The calculations also revealed that the key rearrangement step was assisted by a water molecule, which lowered its energy barrier. rsc.orgnih.gov The final cyclization to form the five-membered pyrrolidine ring was found to have a very low energy barrier, but only after a necessary tautomerization step with a high barrier occurred. rsc.orgnih.govresearchgate.net This type of detailed mechanistic investigation is crucial for optimizing reaction conditions and extending the reaction to new substrates.

| Reaction Step | Description | Calculated Energy Barrier (kJ/mol) |

|---|---|---|

| Michael Addition rsc.orgnih.gov | Addition of deprotonated nitromethane to coumarin | 21.7 |

| Tautomerization rsc.orgnih.gov | Tautomerization of nitrosohydroxymethyl group | 178.4 |

| Oxygen Migration rsc.orgnih.gov | Nef-type rearrangement (water-assisted) | 142.4 |

| Cyclization rsc.orgnih.gov | Formation of the pyrrolidine ring | 11.9 |

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of a novel or synthesized compound like 2-((O-tolyloxy)methyl)pyrrolidine would typically rely on a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential for mapping the proton and carbon framework of the molecule. Infrared (IR) spectroscopy would identify characteristic functional groups by their vibrational frequencies, such as C-O ether linkages, C-N bonds within the pyrrolidine (B122466) ring, and aromatic C-H bonds. Mass spectrometry (MS) would determine the compound's molecular weight and offer insight into its fragmentation patterns, further confirming its structure. However, no specific NMR spectra, IR absorption data, or mass spectrometric fragmentation analyses for this compound have been reported in the available scientific literature. While general principles of these techniques are well-established for related structures like pyrrolidines and aromatic ethers, specific data for the target compound is absent.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of chemical samples and, for chiral molecules like this compound, for determining the enantiomeric excess (e.e.). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases, are the standard methods for separating enantiomers and quantifying their relative amounts. These methods are crucial in synthesis and pharmaceutical applications to ensure the desired stereoisomer is present in high purity. Research on related pyrrolidine derivatives often includes detailed HPLC or GC methods for chiral separation. Nevertheless, no published studies provide specific methodologies, such as column types, mobile phases, or retention times, for the analysis of this compound.

X-ray Crystallography for Absolute Configuration Determination

For a chiral compound, X-ray crystallography is the definitive method for determining its absolute three-dimensional structure and, consequently, its absolute configuration (R or S). This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis provides precise atomic coordinates, bond lengths, and bond angles. The determination of the absolute configuration is a critical step in the characterization of enantiomerically pure substances. There are no published crystal structures or crystallographic data for this compound in the searched databases.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Routes for Complex Pyrrolidine (B122466) Architectures

The development of efficient and stereoselective synthetic methods is crucial for exploring the full potential of pyrrolidine-based compounds. Future research will likely focus on creating more complex and diverse pyrrolidine architectures, moving beyond simple substitutions.

Recent advancements in synthetic organic chemistry offer promising avenues for the synthesis of complex pyrrolidine derivatives. hilarispublisher.com Transition-metal catalysis, for instance, has become a powerful tool for constructing intricate molecular frameworks. hilarispublisher.com Techniques like palladium-catalyzed cross-coupling reactions could be adapted to functionalize the pyrrolidine ring or the tolyl group of 2-((O-tolyloxy)methyl)pyrrolidine, enabling the rapid assembly of diverse chemical scaffolds. hilarispublisher.com

Furthermore, methods for the enantioselective synthesis of highly substituted pyrrolidines are of significant interest. One reported approach involves a sequential asymmetric allylic alkylation and a stereoretentive ring contraction to produce enantioenriched 2,2-disubstituted pyrrolidines. nih.gov Such strategies could potentially be adapted to generate chiral derivatives of this compound with high stereocontrol.

A recently developed synthetic route for acyloxymethyl (ACOM) ethers of hydroxytryptamines, which are potential prodrugs, highlights the ongoing innovation in this area. chemrxiv.org This method involves the chemoselective installation of a carbamate (B1207046) protecting group, allowing for delicate transformations. chemrxiv.org This approach could inspire novel strategies for creating prodrugs or other derivatives of this compound.

Table 1: Comparison of Synthetic Strategies for Pyrrolidine Derivatives

| Synthetic Strategy | Description | Potential Applicability to this compound |

| Transition-Metal Catalysis | Utilizes transition metals like palladium to form carbon-carbon and carbon-heteroatom bonds, enabling diverse functionalization. hilarispublisher.com | Functionalization of the aromatic ring or the pyrrolidine nitrogen. |

| Asymmetric Allylic Alkylation & Ring Contraction | A method to create enantioenriched 2,2-disubstituted pyrrolidines with a stereogenic quaternary center. nih.gov | Generation of chiral analogs with defined stereochemistry at the 2-position. |

| Chemoselective Protection & Functionalization | Employs protecting groups to enable specific modifications at desired positions in a molecule. chemrxiv.org | Creation of derivatives with modified biological or material properties. |

Development of Advanced Catalytic Systems Based on Pyrrolidine Ligands

Pyrrolidine derivatives are widely used as chiral ligands and catalysts in asymmetric synthesis. The structural features of this compound, including its chiral center and the presence of both nitrogen and oxygen donor atoms, make it an attractive candidate for development as a ligand in novel catalytic systems.

The exploration of new ligands is a continuous effort in the field of catalysis. The combination of the pyrrolidine ring with an aryloxy moiety in this compound offers potential for bidentate coordination to a metal center, which can create a well-defined and sterically hindered chiral environment. This could be advantageous in a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Future research could involve the synthesis of a series of analogs of this compound with varied electronic and steric properties on the aromatic ring. These ligands could then be screened for their efficacy in a range of catalytic reactions to identify optimal ligand-catalyst combinations for specific transformations.

Innovative Applications in Material Science

While pyrrolidine derivatives are well-established in pharmaceuticals, their application in material science is a growing area of interest. The unique properties of the pyrrolidine ring can be harnessed to create novel materials with tailored functionalities.

For instance, N-Methyl-2-pyrrolidone (NMP) is extensively used as a solvent in the polymer and battery industries due to its ability to dissolve a wide range of materials, including polyvinylidene fluoride (B91410) (PVDF), a binder used in lithium-ion battery electrodes. wikipedia.org The structural similarity of this compound to NMP suggests that it could be investigated as a specialty solvent or as a component in polymer formulations.

The incorporation of the this compound scaffold into polymer backbones or as pendant groups could lead to the development of new materials with interesting thermal, mechanical, or optical properties. The aryloxy group, in particular, could influence properties such as refractive index and thermal stability.

Integration with High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new applications for this compound, modern drug discovery techniques like high-throughput screening (HTS) and combinatorial chemistry will be indispensable.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. By systematically varying the substituents on the pyrrolidine ring and the aromatic ring of this compound, a diverse library of derivatives can be generated.

These libraries can then be subjected to HTS to rapidly assess their biological activity or material properties. nih.govnih.gov For example, in drug discovery, HTS can be used to screen for compounds that bind to a specific biological target. nih.gov In material science, HTS could be employed to identify derivatives with desirable properties, such as enhanced thermal stability or specific solubility characteristics. The integration of automated synthesis and screening can significantly reduce the time and resources required to identify lead compounds for further development. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((o-tolyloxy)methyl)pyrrolidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidine derivatives with o-tolyloxy methyl halides under basic conditions (e.g., NaOH in dichloromethane) is a common route . Optimization may involve temperature control (0°C to room temperature) and reagent selection (e.g., NaH in THF for improved regioselectivity) . Purification via column chromatography or recrystallization is critical, with purity confirmed by HPLC (>99%) .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : H and C NMR to verify the pyrrolidine ring, o-tolyloxy group, and methylene bridge .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight .

- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98% recommended for pharmacological studies) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of this compound, and how do steric effects influence selectivity?

- Methodological Answer : The synthesis typically proceeds via an S2 mechanism, where the pyrrolidine nitrogen attacks an o-tolyloxy methyl electrophile. Steric hindrance from the o-tolyl group can reduce reaction rates, necessitating polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity . Computational modeling (DFT) can predict regioselectivity and guide solvent/reagent choices .

Q. How does the o-tolyloxy substituent affect the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The o-tolyloxy group enhances lipophilicity, improving membrane permeability. Compare analogues with para- or meta-substituted tolyloxy groups using in vitro assays (e.g., enzyme inhibition or receptor binding). For example, replace the o-tolyloxy group with a 4-chloro-o-tolyloxy moiety (as in related compounds) to assess halogen effects on potency .

Q. How can researchers resolve contradictory data on the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Contradictions may arise from pH-dependent degradation or aggregation. Conduct stability studies under varying pH (4–9) and temperatures (4°C–37°C), monitored via UV-Vis spectroscopy or LC-MS. Use co-solvents (e.g., DMSO ≤1%) to enhance solubility without destabilizing the compound .

Q. What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

- Methodological Answer : Follow protocols for pyrrolidine derivatives with aromatic ethers:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H313/H332 hazards) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What strategies are recommended for impurity profiling during scale-up synthesis?

- Methodological Answer : Identify common impurities (e.g., unreacted pyrrolidine or o-tolyloxy byproducts) using LC-MS/MS. Employ orthogonal purification methods:

- Preparative HPLC : For polar impurities .

- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove non-polar contaminants .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.